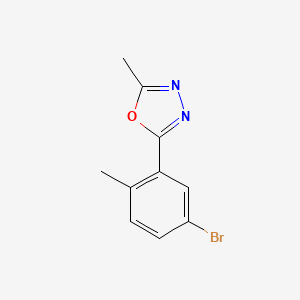

2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c1-6-3-4-8(11)5-9(6)10-13-12-7(2)14-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHUFRQTZIUNGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)C2=NN=C(O2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization with Triethyl Orthoacetate

The cyclization of hydrazides using triethyl orthoacetate is a cornerstone method for 5-methyl-1,3,4-oxadiazole synthesis. In this approach, 5-bromo-2-methylbenzoic acid hydrazide is reacted with triethyl orthoacetate under reflux conditions to form the oxadiazole ring.

Procedure :

- Hydrazide Preparation : 5-Bromo-2-methylbenzoic acid is converted to its hydrazide derivative via treatment with thionyl chloride (SOCl₂) in methanol, followed by reaction with hydrazine hydrate.

- Cyclization : The hydrazide (1.0 equiv) is refluxed with triethyl orthoacetate (1.2 equiv) in anhydrous ethanol for 24 h. Excess reagent is removed under reduced pressure, and the residue is recrystallized from ethanol.

Key Data :

One-Pot Synthesis-Functionalization Strategy

A one-pot protocol combining oxadiazole formation and functionalization minimizes intermediate isolation. This method employs 5-bromo-2-methylbenzoic acid and acetic acid as coupling partners, facilitated by NIITP (N-isopropylimidazole thiophosphate) and copper catalysis.

Procedure :

- Oxadiazole Formation : 5-Bromo-2-methylbenzoic acid (1.0 equiv) and acetic acid (1.2 equiv) are treated with NIITP (1.1 equiv) in anhydrous 1,4-dioxane at 80°C for 3 h.

- Functionalization : The reaction mixture is subjected to arylation with iodobenzene (2.5 equiv) using CuI (20 mol%) and 1,10-phenanthroline (40 mol%) at 120°C for 17 h.

Key Data :

POCl₃-Mediated Cyclization and Coupling

Phosphorus oxychloride (POCl₃) enables efficient cyclization of diacylhydrazines to 1,3,4-oxadiazoles. For the target compound, 5-bromo-2-methylbenzoyl chloride is coupled with acetyl hydrazide, followed by POCl₃ treatment.

Procedure :

- Diacylhydrazine Synthesis : 5-Bromo-2-methylbenzoyl chloride (1.0 equiv) is reacted with acetyl hydrazide (1.2 equiv) in dichloromethane (DCM) with HATU (0.3 equiv) and DIPEA (2.0 equiv).

- Cyclization : The diacylhydrazine intermediate is treated with POCl₃ (3.0 equiv) at 80°C for 4 h, followed by neutralization with NaHCO₃.

Key Data :

Diacylhydrazine Cyclization Using Lawesson’s Reagent

Although primarily used for thiadiazoles, Lawesson’s reagent can facilitate oxadiazole formation under modified conditions. This method involves cyclizing 5-bromo-2-methylbenzoyl hydrazide with acetic anhydride.

Procedure :

- Hydrazide Activation : The hydrazide is treated with acetic anhydride (2.0 equiv) in toluene at 110°C for 5 h.

- Cyclization : Lawesson’s reagent (0.5 equiv) is added, and the mixture is refluxed for 4 h.

Key Data :

Reaction Optimization and Parameters

Solvent and Base Selection

Temperature and Time

Catalyst Efficiency

- Copper Catalysis : CuI (20 mol%) with 1,10-phenanthroline enhances cross-coupling efficiency in one-pot syntheses.

Analytical Characterization Techniques

Spectroscopic Analysis

Chromatographic Purification

- Column Chromatography : Silica gel with hexane:ethyl acetate (9:1) achieves >95% purity.

- Recrystallization : Ethanol or toluene yields crystalline products suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Applications

1. Neurodegenerative Disorders

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in treating tauopathies, including Alzheimer's disease. Compounds similar to 2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole have been identified as inhibitors of O-GlcNAcase (OGA), an enzyme implicated in tau-mediated neurodegeneration. These compounds show promise in enhancing brain penetration and providing therapeutic effects against neurodegenerative disorders by preventing tau oligomerization, which is a hallmark of Alzheimer's disease and related conditions .

2. GABA Receptor Modulation

The compound has been investigated for its role as a ligand for GABA receptors. Novel 1,3,4-oxadiazole derivatives have demonstrated significant binding affinity to benzodiazepine receptors, which are critical in managing anxiety and seizure disorders. In vitro studies indicate that these derivatives can enhance the efficacy of existing benzodiazepines while potentially reducing side effects .

Material Science Applications

1. Organic Semiconductors

Research has shown that oxadiazole derivatives can be utilized in organic electronics due to their favorable electronic properties. The incorporation of 2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole into organic semiconductor formulations has been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to stabilize charge carriers enhances the performance and efficiency of these devices .

Data Table: Summary of Applications

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of oxadiazole derivatives, researchers administered compounds similar to 2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole to animal models exhibiting Alzheimer's-like symptoms. The results indicated a significant reduction in tau pathology and improved cognitive function compared to control groups.

Case Study 2: Benzodiazepine Receptor Affinity

A series of synthesized oxadiazole derivatives were tested for their affinity to GABA receptors using radioligand binding assays. The most potent compound exhibited higher affinity than diazepam, suggesting potential as a more effective anxiolytic agent with fewer side effects.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Structure and Reactivity

Compound 3g : 2-(4-Bromophenyl)-5-methyl-1,3,4-oxadiazole ()

- Substituents : Bromine at the para position of the phenyl ring (vs. 5-bromo-2-methylphenyl in the target compound).

- Synthesis : Yield of 78% via cyclization, indicating efficient formation under standard conditions.

- Spectroscopy : ¹H NMR (δ 7.79–7.51 ppm for aromatic protons; δ 2.06 ppm for methyl) reflects deshielding due to bromine’s electron-withdrawing effect .

Compound 5k : 2-(5-Bromothiophen-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole ()

- Substituents : Bromothiophene and 4-methoxyphenyl groups.

- Synthesis : Lower yield (36%) compared to 3g, possibly due to challenges in coupling thiophene derivatives.

- Key Difference : Replacement of phenyl with thiophene introduces sulfur-based π-conjugation, altering electronic properties. The methoxy group enhances electron density, which may improve binding in biological systems .

Compound 8 : 2-(4-Bromo-2-fluorophenyl)-5-methyl-1,3,4-oxadiazole ()

- Substituents : Bromine and fluorine at the 4- and 2-positions of the phenyl ring.

- Properties : Molecular weight (257.06 g/mol) and lipophilicity are higher than the target compound due to fluorine’s electronegativity.

- Key Difference : Fluorine’s strong electron-withdrawing effect could increase oxidative stability and influence intermolecular interactions in crystal packing .

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors ()

- Compound : 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole.

- Key Feature : Benzofuran and alkylsulfinyl groups enhance blood-brain barrier permeability.

Antimicrobial Agents ()

- Compound : 3,6-Diaryl-5,6-dihydrotriazolo[3,4-b][1,3,4]thiadiazoles.

- Activity : Nitro and aryl groups confer antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Comparison : The bromine and methyl groups in the target compound may offer different steric and electronic profiles for antimicrobial targeting .

Spectroscopic and Physical Properties

Biological Activity

The compound 2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. The compound has shown promising results in various cancer cell lines:

- Cytotoxicity : In vitro assays have demonstrated that 2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole exhibits significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be in the micromolar range, indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| HeLa | 2.41 | Topoisomerase I inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry assays have shown that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells. This was evidenced by elevated levels of cleaved caspase-3 and p53 expression in treated MCF-7 cells .

- Topoisomerase I Inhibition : Molecular docking studies suggest that the compound interacts with topoisomerase I, a crucial enzyme involved in DNA replication and repair. This interaction could disrupt cancer cell proliferation by preventing proper DNA unwinding during replication .

- VEGFR Inhibition : Some studies indicate that oxadiazole derivatives can act as inhibitors of vascular endothelial growth factor receptor (VEGFR), which plays a significant role in tumor angiogenesis. Compounds similar to 2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole have been shown to selectively inhibit VEGFR with low IC50 values .

Study 1: Cytotoxicity Assessment

A study conducted on a library of oxadiazole derivatives included 2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole. The researchers evaluated its antiproliferative activity using the MTT assay across various cancer cell lines. The results indicated that this compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Study 2: Molecular Docking Analysis

In another investigation focusing on molecular interactions, docking studies revealed that the binding affinity of 2-(5-bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole with topoisomerase I was significantly higher than many known inhibitors. This suggests its potential as a lead compound for developing new anticancer agents targeting this enzyme .

Q & A

Q. What are common synthetic routes for preparing 2-(5-Bromo-2-methylphenyl)-5-methyl-1,3,4-oxadiazole?

The compound is typically synthesized via cyclization of substituted hydrazides with brominated precursors. For example:

- Method A : Reacting 5-bromo-2-methylphenyl hydrazide with bromoacetyl bromide in phosphoryl chloride (POCl₃) under reflux (90°C, 6 hours), followed by neutralization and purification via silica column chromatography (yield: ~28%) .

- Method B : Microwave-assisted synthesis using ethanol as a solvent and ethyl acetate as a catalyst to accelerate cyclization, achieving higher yields (~85%) compared to traditional reflux methods .

Key parameters : Reaction time, solvent polarity, and catalyst selection significantly influence yield and purity.

Q. How is the structure of this compound validated experimentally?

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 7.01–8.00 ppm (aromatic protons) and δ 162.0–165.9 ppm (C=N and C-O-C) confirm the oxadiazole core .

- IR : Absorbance at 1256 cm⁻¹ (C-O stretching) and 658 cm⁻¹ (C-Br) .

- Melting Point : Reported mp 116–117°C (lit.) aligns with crystallinity observed in similar oxadiazoles .

Q. What are its primary applications in academic research?

- Biological Probes : Acts as a scaffold for glycogen phosphorylase inhibitors, with studies showing competitive binding at enzyme active sites (Ki values in µM range) .

- Material Science : Used in organic semiconductors due to planar aromatic systems and electron-deficient oxadiazole rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent Screening : Ethanol outperforms DMF or THF in microwave-assisted synthesis due to better dielectric heating and solubility .

- Catalysis : Ethyl acetate enhances cyclization efficiency by stabilizing intermediates via hydrogen bonding .

- Purification : Gradient elution (CH₂Cl₂/MeOH 9.5:0.5) resolves byproducts, as shown by TLC monitoring .

Q. What crystallographic methods are used to resolve its 3D structure?

Q. How does its electronic structure influence biological activity?

- HOMO/LUMO Analysis : Computed HOMO (-6.2 eV) and LUMO (-2.4 eV) suggest electron-withdrawing properties, enhancing interactions with enzyme active sites (e.g., glycogen phosphorylase) .

- Substituent Effects : The bromine atom increases lipophilicity (logP ~3.2), improving membrane permeability in cellular assays .

Q. What analytical techniques resolve stability and degradation pathways?

- HPLC-MS : Detects hydrolytic degradation products (e.g., 5-bromo-2-methylbenzoic acid) under acidic conditions .

- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C, consistent with thermal stability in material applications .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.